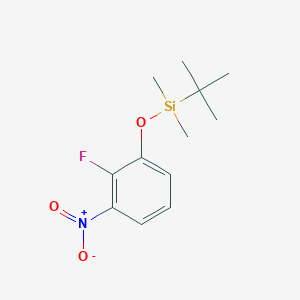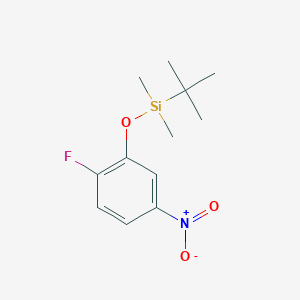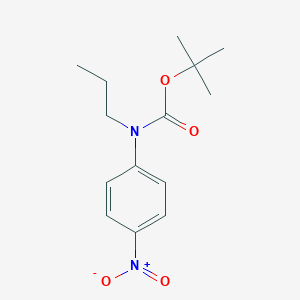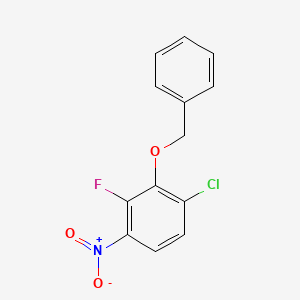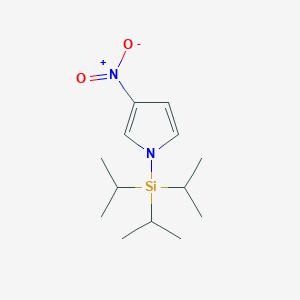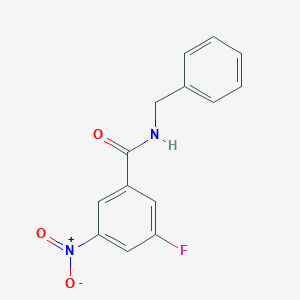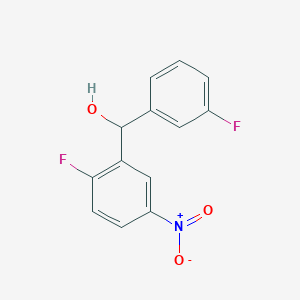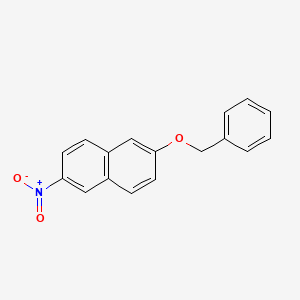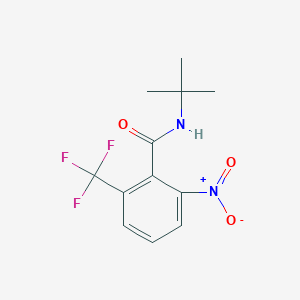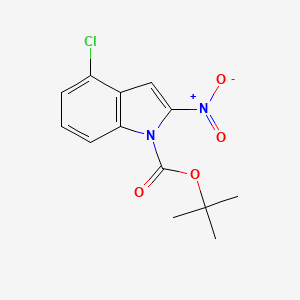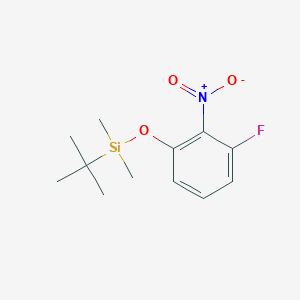
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18FNO3Si and a molecular weight of 271.36 g/mol . This compound features a tert-butyl group, a fluoro-substituted nitrophenoxy moiety, and a dimethylsilane group, making it a versatile reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane typically involves the reaction of 3-fluoro-2-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution reactions.
Oxidized Phenoxy Compounds: From oxidation reactions.
Scientific Research Applications
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing tert-butyl and dimethylsilane groups into organic molecules.
Material Science: In the development of silicon-based materials with unique properties.
Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds.
Chemical Biology: For studying the effects of fluoro and nitro substitutions on biological activity.
Mechanism of Action
The mechanism of action of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the hydroxyl group from unwanted reactions. Additionally, the fluoro and nitro groups can participate in various chemical transformations, making the compound a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(3-chloro-2-nitrophenoxy)dimethylsilane
- Tert-butyl(3-bromo-2-nitrophenoxy)dimethylsilane
- Tert-butyl(3-iodo-2-nitrophenoxy)dimethylsilane
Uniqueness
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the reactivity and stability of the compound in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-(3-fluoro-2-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(13)11(10)14(15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLQQMYAJDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)
